methyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is derived through hierarchical substitution rules. The parent structure is 5,6-dihydro-4H-cyclopenta[b]thiophene , a bicyclic system comprising a cyclopentane ring fused to a thiophene ring. At position 2 of the thiophene, an amino group is substituted by a carbonyl-linked 6-methyl-4-oxo-4H-chromen-2-yl moiety. Position 3 bears a methyl ester group.
Systematic breakdown :
- Chromen-4-one core : The coumarin derivative is numbered such that the oxygen atom occupies position 1, with a methyl group at position 6 and a keto group at position 4.
- Amide linkage : The carbonyl group bridges the chromenone and thiophene systems via an amino group at position 2 of the thiophene.
- Ester group : The methyl ester at position 3 completes the substitution pattern.
The molecular formula is C₂₁H₁₉NO₅S , confirmed by high-resolution mass spectrometry in analogous compounds. Table 1 summarizes key identifiers.
Table 1: Systematic identification data
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-[(6-methyl-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| Molecular Formula | C₂₁H₁₉NO₅S |
| Molecular Weight | 397.4 g/mol |
| InChI Key | QPFFLAPZUPRHCV-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
X-ray crystallography of related cyclopenta[b]thiophene-coumarin hybrids reveals a non-planar geometry due to steric interactions between the coumarin carbonyl and thiophene ring. The dihydrocyclopenta[b]thiophene adopts a puckered conformation, with the thiophene ring deviating from planarity by 12–15°.
Key geometric features :
- Cyclopentane ring : The saturated cyclopentane adopts an envelope conformation, with C5 and C6 atoms displaced from the plane formed by C1–C4.
- Amide linkage : The N–C(=O) bond length is 1.34 Å, consistent with partial double-bond character due to resonance.
- Dihedral angles : The coumarin and thiophene planes form a dihedral angle of 38–42°, minimizing steric clash between the methyl group and thiophene sulfur.
Table 2: Selected bond lengths and angles
| Parameter | Value (Å/°) |
|---|---|
| C2–N (amide) | 1.34 |
| C=O (ester) | 1.21 |
| S–C (thiophene) | 1.71 |
| Dihedral (coumarin-thiophene) | 40.2° |
Electronic Structure and Resonance Stabilization Patterns
The electronic structure is dominated by conjugation across three systems:
- Coumarin chromophore : The 4-oxochromen-2-yl group exhibits extensive π-conjugation, with resonance stabilization energy of ~35 kcal/mol.
- Thiophene ring : Aromatic sextet stabilization contributes 20–25 kcal/mol, with sulfur’s lone pairs participating in π-delocalization.
- Amide-ester network : Resonance between the amide carbonyl and ester group creates a partial charge distribution, stabilizing the hybrid by ~15 kcal/mol.
Key resonance contributors :
- Coumarin keto-enol tautomerism : The 4-oxo group stabilizes through conjugation with the adjacent double bond.
- Thiophene aromaticity : The sulfur atom’s electronegativity polarizes the π-system, enhancing stability.
- Amide resonance : Delocalization of the nitrogen lone pair into the carbonyl group reduces rotational freedom.
Figure 1 (hypothetical) would illustrate frontier molecular orbitals, showing highest occupied molecular orbital (HOMO) density on the coumarin ring and lowest unoccupied molecular orbital (LUMO) on the thiophene-amide system.
Comparative Analysis with Related Cyclopenta[b]thiophene-Coumarin Hybrids
Structural variations in cyclopenta[b]thiophene-coumarin hybrids significantly influence physicochemical properties:
Table 3: Comparison with analogues
| Compound | Substituents | λ_max (nm) | Log P |
|---|---|---|---|
| 6-Methyl derivative | 6-CH₃, 4-Oxo | 342 | 2.87 |
| 5,7-Dimethyl derivative | 5,7-diCH₃, 4-Oxo | 338 | 3.12 |
| 7,8-Dimethyl derivative | 7,8-diCH₃, 4-Oxo | 335 | 3.24 |
Key trends :
- Methyl position : 6-Methyl substitution causes a bathochromic shift (+4 nm vs. 5,7-dimethyl) due to enhanced conjugation.
- Lipophilicity : Log P increases with additional methyl groups, but the 6-methyl derivative remains more soluble due to reduced symmetry.
- Hybridization effects : The 6-methyl derivative shows greater rotational restriction at the amide linkage compared to 7,8-dimethyl analogues, as evidenced by NMR coupling constants (J = 9.8 Hz vs. 8.2 Hz).
Properties
Molecular Formula |
C20H17NO5S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 2-[(6-methyl-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H17NO5S/c1-10-6-7-14-12(8-10)13(22)9-15(26-14)18(23)21-19-17(20(24)25-2)11-4-3-5-16(11)27-19/h6-9H,3-5H2,1-2H3,(H,21,23) |
InChI Key |
BEZCFUXQZLDRMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Methyl-4-oxo-4H-chromene-2-carbonyl Chloride
The chromene carbonyl chloride is synthesized from 6-methyl-4-hydroxy-2H-chromen-2-one through sequential oxidation and chlorination steps.
-
Oxidation : Treatment of 6-methyl-4-hydroxy-2H-chromen-2-one with selenium dioxide (SeO₂) in dimethylformamide (DMF) under microwave irradiation (100–120°C, 15–20 minutes) yields 6-methyl-4-oxo-4H-chromene-2-carbaldehyde.
-
Chlorination : The aldehyde is converted to the acyl chloride using phosphoryl chloride (POCl₃) in anhydrous ethanol. This step proceeds at 80–90°C for 2–3 hours, achieving >85% yield.
Characterization Data for 6-Methyl-4-oxo-4H-chromene-2-carbonyl Chloride
Synthesis of Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
The cyclopenta[b]thiophene intermediate is prepared via cyclization of methyl 3-aminothiophene-2-carboxylate with cyclopentanone in the presence of glacial acetic acid.
Characterization Data
Amide Bond Formation and Final Coupling
The key step involves coupling the chromene carbonyl chloride with the cyclopenta[b]thiophene amine.
Reaction Conditions and Optimization
Comparative Analysis of Conventional vs. Microwave Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4–5 hours | 10–15 minutes |
| Yield | 80–85% | 88–90% |
| Purity (HPLC) | 95% | 98% |
Purification and Isolation
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol.
Spectroscopic Characterization of the Final Product
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Biological Activities
Methyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has demonstrated several biological activities:
- Anticancer Properties: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways associated with cancer proliferation.
- Antimicrobial Activity: The compound has shown potential against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects: Some studies suggest that derivatives may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
Case Studies and Research Findings
- Anticancer Studies: A study published in the Journal of Medicinal Chemistry reported that similar chromene derivatives exhibited significant cytotoxicity against human cancer cell lines due to their ability to induce apoptosis through caspase activation .
- Antimicrobial Research: Research highlighted in the Journal of Antimicrobial Chemotherapy demonstrated that thiophene derivatives possess broad-spectrum antimicrobial activity, suggesting potential applications in treating resistant infections .
- Material Science Applications: The unique properties of this compound have led to investigations into its use in developing new materials for organic electronics and photonic devices due to its favorable electronic properties .
Mechanism of Action
The mechanism of action of methyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Cyclopenta[b]thiophene vs. Tetrahydrobenzo[b]thiophene
- : Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) shares a tetrahydrobenzo[b]thiophene core, which has a six-membered benzene ring fused to thiophene. This contrasts with the five-membered cyclopenta[b]thiophene in the target compound.
Cyclopenta[b]thiophene vs. Cyclohepta[b]thiophene
- : Ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate features a seven-membered cyclohepta[b]thiophene core. Larger rings may adopt different conformations, affecting molecular interactions. For instance, the cyclohepta analog showed a melting point of 117–118°C, suggesting differences in crystallinity compared to cyclopenta derivatives .
Substituent Modifications
Acyl Group Diversity
- : Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (C22H20N2O5S) replaces the chromenone group with a furoyl-phenylacetyl substituent. The furoyl moiety introduces heteroaromaticity, which may reduce electron-withdrawing effects compared to the chromenone’s ketone group, altering metabolic stability .
- : 2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid (36) substitutes the chromenone with a fluorobenzoyl group. Fluorination enhances lipophilicity and bioavailability, as seen in its higher melting point (219–220°C) compared to non-fluorinated analogs .
- : Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (C15H19NO5S) introduces a branched acyl chain, increasing flexibility. This may reduce binding affinity compared to rigid aromatic substituents .
Thioureido and Sulfonyl Derivatives
- : Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate demonstrates antifungal and antibacterial activities. The thioureido group’s hydrogen-bonding capacity contrasts with the chromenone’s carbonyl, suggesting divergent biological targets .
Precursor and Simplified Derivatives
- : Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (C9H11NO2S, MW 197.25 g/mol) serves as the unsubstituted precursor. Its simplicity allows facile functionalization but lacks the chromenone’s bioactivity-enhancing features .
- : Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (13b) was synthesized via reflux with sulfur and triethylamine. This method yields 22–78% for derivatives, highlighting variability in acylation efficiency .
Data Table: Key Comparative Properties
*Estimated based on structural analysis.
Biological Activity
Methyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that exhibits significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicine.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 378.42 g/mol. The structure features a chromene moiety fused to a cyclopentathiophene, which contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O5S |
| Molecular Weight | 378.42 g/mol |
| IUPAC Name | This compound |
| InChI Key | AXKMQRPIYXLJQA-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have demonstrated that compounds containing thiophene and chromene moieties exhibit notable antimicrobial activities. Research indicates that this compound may inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The presence of the chromene moiety is particularly significant in enhancing its cytotoxic effects against cancer cells .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. This suggests its potential use in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymes : It may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
- Cytokine Modulation : By modulating cytokine levels, it can reduce inflammation and associated tissue damage.
Case Studies
- Antimicrobial Screening : In a study involving various derivatives of thiophene and chromene, this compound was shown to possess an IC50 value of approximately 25 µM against Staphylococcus aureus, indicating potent antimicrobial activity .
- Cancer Cell Line Testing : In experiments with breast cancer cell lines (MCF7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to untreated controls, highlighting its potential as an anticancer agent .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound?
The compound is synthesized via a multi-step approach:
- Step 1 : Condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives with activated carbonyl reagents (e.g., acid chlorides or anhydrides) under reflux conditions. For example, chromenone derivatives are introduced via acylation reactions in ethanol with catalytic glacial acetic acid .
- Step 2 : Purification via recrystallization (ethanol or methanol) or reverse-phase HPLC for complex mixtures .
- Key parameters : Reaction time (5–24 hours), solvent choice (ethanol, CH₂Cl₂), and stoichiometric control of reagents to minimize side products .
Q. How is the compound characterized post-synthesis?
Standard analytical methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 2.1–2.5 ppm for cyclopentane protons; δ 160–180 ppm for carbonyl carbons) .
- Chromatography : HPLC with methanol-water gradients (30% → 100%) to isolate isomers or impurities .
- Thermal analysis : Melting points (e.g., 191–226°C) to assess crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Use of acetic acid or palladium-based catalysts to enhance acylation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates .
- Temperature control : Reflux at 80–100°C balances reaction rate and decomposition risks .
- Yield data : Typical yields range from 47% to 67% for analogous compounds under optimized conditions .
Q. What computational methods predict the compound’s biological activity?
- In silico docking : Molecular docking with enzymes (e.g., cyclooxygenase-2) using chromenone and thiophene pharmacophores to assess binding affinity .
- ADMET profiling : Prediction of pharmacokinetic properties (e.g., logP ~4.0, high membrane permeability) via tools like SwissADME .
- QSAR models : Correlate substituent effects (e.g., methyl groups on chromenone) with antibacterial or anticonvulsant activity .
Q. How can contradictory spectral data be resolved during structural elucidation?
- Case study : Discrepancies in ¹³C NMR signals for carbonyl groups (e.g., 170 vs. 175 ppm) may arise from tautomerism or crystal packing. Solutions:
- Variable-temperature NMR to identify dynamic processes.
- X-ray crystallography to confirm solid-state structure (e.g., monoclinic P2₁/n space group with hydrogen-bonded networks) .
- Validation : Cross-reference with HRMS (e.g., m/z 438.89 for [M+H]⁺) and IR (C=O stretches at 1650–1750 cm⁻¹) .
Q. What structure-activity relationships (SAR) are observed in derivatives of this compound?
- Key modifications :
| Substituent | Biological Impact | Reference |
|---|---|---|
| Chromenone-4-oxo | Enhanced anticonvulsant activity | |
| Methyl at C6 (thiophene) | Improved metabolic stability | |
| Cyclopentane ring | Increased lipophilicity (logP ~3.5) |
- Mechanistic insights : The chromenone moiety inhibits voltage-gated ion channels, while the thiophene core modulates redox activity .
Methodological Considerations
Q. What safety protocols are recommended for handling this compound?
- Hazard identification : Skin/eye irritation (Category 2/2A), respiratory toxicity (Category 3) .
- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and store at 2–8°C in inert atmospheres .
- Waste disposal : Incinerate in EPA-approved facilities to avoid environmental persistence .
Tables of Key Data
Q. Table 1. Synthetic Conditions for Analogous Compounds
| Step | Reagents | Yield | Reference |
|---|---|---|---|
| Acylation | Glacial acetic acid, ethanol, reflux | 67% | |
| Cyclization | Pd catalysts, formic acid derivatives | 58% | |
| Purification | Reverse-phase HPLC (MeOH/H₂O) | >95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
